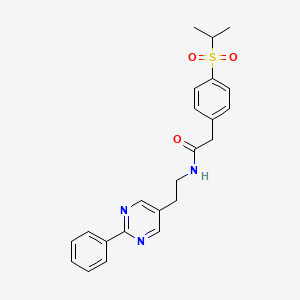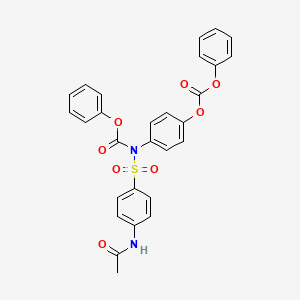
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 587.67 g/mol.
Mécanisme D'action
The mechanism of action of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as cell division and inflammation. Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation. In animal models, Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to reduce the severity of arthritis and to inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that the synthesis of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a multi-step process that can be time-consuming and requires specialized equipment.
Orientations Futures
There are several future directions for research on Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate. One area of interest is the development of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate-based materials for use in catalysis and other applications. Another area of interest is the investigation of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate and its effects on cellular processes.
Méthodes De Synthèse
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-acetamidophenylsulfonyl chloride with 4-hydroxyphenyl phenyl carbonate in the presence of a base. The resulting intermediate is then reacted with phenoxycarbonyl chloride to form Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate.
Applications De Recherche Scientifique
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBIOLKXTMIWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

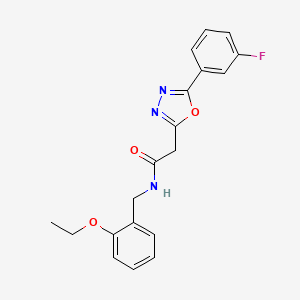
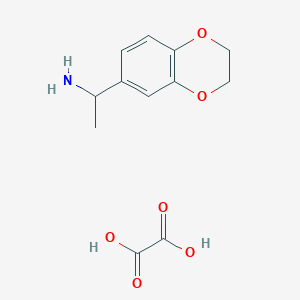
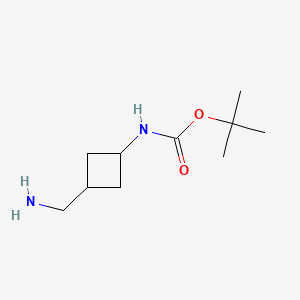
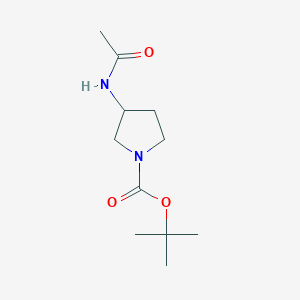
![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2793733.png)
![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)
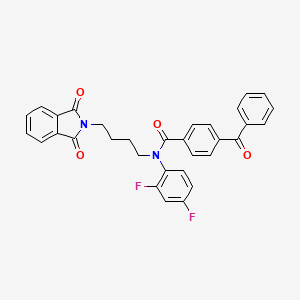
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)
![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2793743.png)
![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)
